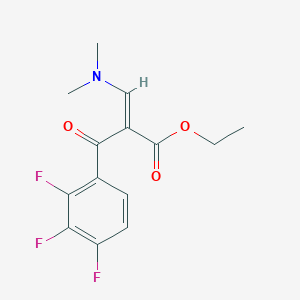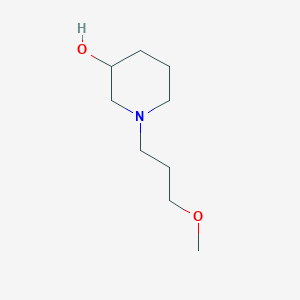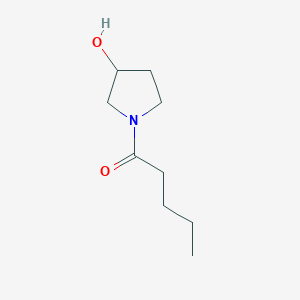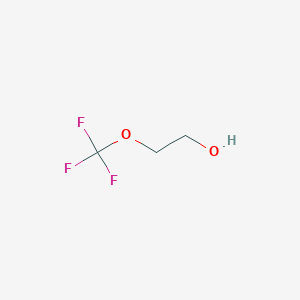
1-Methyl-1H-1,2,3-triazole-5-carboxylic acid
概要
説明
科学的研究の応用
Organocatalysis
This compound is used in organocatalysis due to its ability to facilitate various chemical reactions. It can act as a catalyst in creating complex organic compounds, which is crucial in pharmaceutical synthesis and material science .
Drug Discovery
In drug discovery, 1-Methyl-1H-1,2,3-triazole-5-carboxylic acid is valuable for its potential biological activities. It has been used to create molecules with anti-inflammatory, antimicrobial, and antitumor properties .
Antimicrobial Activities
The triazole ring is known for its antimicrobial properties. Compounds containing this moiety have been tested against various strains of bacteria and fungi, showing promising results in combating infectious diseases .
Material Science
Due to its structural properties, this compound finds applications in material science. It can be used to synthesize new materials with specific characteristics like increased durability or enhanced conductivity .
Supramolecular Chemistry
In supramolecular chemistry, 1-Methyl-1H-1,2,3-triazole-5-carboxylic acid can be used to build larger structures from individual molecules. This is important for creating complex systems that mimic biological processes .
Bioconjugation
This compound plays a role in bioconjugation where it helps link biomolecules together. This is essential in developing targeted drug delivery systems and diagnostic tools .
Fluorescent Imaging
The triazole moiety can be incorporated into fluorescent probes for imaging purposes. This allows researchers to visualize biological processes in real-time, aiding in diagnostics and research .
Synthesis of Bioactive Nucleoside Analogues
It has been used in the synthesis of bioactive nucleoside analogues which are important in antiviral therapies and cancer treatment. The triazole ring contributes to the pharmacological activity of these compounds .
作用機序
Target of Action
Triazole compounds have been known to interact with a variety of biological targets .
Mode of Action
For instance, the triazole ring can mediate hydrophobic interactions with the side chains of certain amino acids .
Biochemical Pathways
Triazole compounds have been found to influence a variety of biological pathways .
Result of Action
Triazole compounds have been associated with a range of biological activities .
特性
IUPAC Name |
3-methyltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c1-7-3(4(8)9)2-5-6-7/h2H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNKEDJEXCZEBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00608909 | |
| Record name | 1-Methyl-1H-1,2,3-triazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00608909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1H-1,2,3-triazole-5-carboxylic acid | |
CAS RN |
716361-91-0 | |
| Record name | 1-Methyl-1H-1,2,3-triazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00608909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H-1,2,3-triazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[(Propan-2-yl)carbamoyl]methyl}pyrrolidine-3-carboxylic acid](/img/structure/B1369591.png)







![6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1369609.png)



